![molecular formula C20H10Br4O5 B3053010 2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid CAS No. 500533-91-5](/img/structure/B3053010.png)
2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
Overview
Description
The compound “2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid” is a type of chemical compound . It is also known as Solvent Red 43 . The molecular formula of this compound is C20H8Br4O5 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H8Br4O5 . The molecular weight is 647.89 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 647.89 . It has a density of 1.02g/mL at 20°C, a melting point of 300°C, and a predicted boiling point of 640.3±55.0°C .Scientific Research Applications
Reactivity and Electrophilic Characteristics
The electrophilic reactivity of tetrabromorhodamine 123, a related compound, is significantly enhanced due to the electron-withdrawing effect of the bonded bromine atoms. This property is crucial in understanding the behavior of similar xanthenes in chemical reactions and applications (Ferreira et al., 2012).
Fluorescence Probing for Reactive Oxygen Species
Derivatives of xanthene, such as HPF and APF, have been developed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) and distinguish specific species, making them valuable in biological and chemical applications (Setsukinai et al., 2003).
Corrosion Inhibition in Acidic Media
Compounds synthesized from xanthenes, such as methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, have been found to be effective corrosion inhibitors for mild steel in acidic environments. These findings are critical for applications in surface engineering and material preservation (Arrousse et al., 2021).
Detection of Cysteine and Other Biochemical Applications
A hybrid xanthene-based sensor has been designed for the detection of cysteine. The sensor demonstrates an off-on fluorescence change, showing potential for applications in biological tissue analysis and medical diagnostics (Peng et al., 2020).
Spectrophotometric Analysis
Xanthenes form an important class of dyes with multiple acid-base groups. Their pKa determination and spectral analysis are crucial for understanding their behavior in various applications, including dyeing and molecular tagging (Batistela et al., 2011).
Mechanism of Action
properties
IUPAC Name |
2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,13,25-26H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKDQIYZBHXIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C2C4=C(C(=C(C(=C4Br)Br)Br)Br)C(=O)O)C=CC(=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297977 | |
Record name | NSC119889 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500533-91-5 | |
Record name | NSC119889 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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